GSK429286A - 864082-47-3

GSK429286A

Catalog Number: EVT-287746
CAS Number: 864082-47-3
Molecular Formula: C21H16F4N4O2
Molecular Weight: 432.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide is a member of (trifluoromethyl)benzenes.
Molecular Structure Analysis

The molecular structure of GSK429286A is characterized by a complex arrangement that includes multiple functional groups contributing to its biological activity. The compound features:

  • Core Structure: A dihydropyridone framework that is central to its mechanism of action.
  • Functional Groups: Including fluorinated aromatic rings which enhance its potency and selectivity towards ROCK isoforms.
  • 3D Conformation: The spatial arrangement is crucial for its binding affinity to the target kinases, affecting its efficacy .

The structural analysis can be performed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the stereochemistry and conformation.

Chemical Reactions Analysis

GSK429286A participates in various chemical reactions primarily related to its role as a kinase inhibitor. The primary reaction mechanism involves:

  • Inhibition Mechanism: GSK429286A binds competitively to the ATP-binding site of ROCK enzymes, preventing phosphorylation of downstream targets.
  • Biochemical Assays: These are used to evaluate the compound's efficacy in inhibiting ROCK activity in vitro, often utilizing cell lines or isolated enzyme preparations .

In vivo studies have demonstrated that oral administration leads to significant physiological effects, such as lowering mean arterial pressure in hypertensive models, indicating its potential therapeutic applications.

Mechanism of Action

The mechanism of action for GSK429286A is centered around its ability to inhibit Rho-associated kinases. By blocking these kinases, GSK429286A affects several downstream signaling pathways involved in:

  • Cell Migration: Inhibition restores normal migration patterns in cancer cells affected by TRPM7 knockdown.
  • Vascular Tone Regulation: Reducing arterial pressure through modulation of smooth muscle contraction via inhibition of actin-myosin interactions .

This dual action makes it a candidate for treating conditions related to excessive vascular contraction and certain cancer metastasis scenarios.

Physical and Chemical Properties Analysis

GSK429286A exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with concentrations exceeding 10 mM, which facilitates its use in biological assays.
  • Stability: The compound maintains stability under various conditions but should be stored at low temperatures (-20°C) for prolonged shelf life.
  • Purity: Typically greater than 98%, ensuring reliable performance in experimental settings .

These properties are crucial for its application in research and potential therapeutic contexts.

Applications

GSK429286A has several significant applications within scientific research:

  • Cancer Research: Its ability to modulate cell migration makes it valuable for studying metastasis mechanisms in breast cancer and other malignancies.
  • Cardiovascular Studies: Demonstrated antihypertensive effects position it as a candidate for treating hypertension and related cardiovascular diseases.
  • Cell Culture Techniques: Used as a supplement in stem cell culture protocols to enhance cell survival during freezing and thawing processes .
Molecular Pharmacology of GSK429286A as a ROCK Pathway Modulator

Selectivity Profiling of GSK429286A in ROCK Isoform Inhibition

Comparative Inhibition Kinetics for ROCK1 (IC₅₀ = 14 nM) vs. ROCK2 (IC₅₀ = 63 nM)

GSK429286A demonstrates marked selectivity for Rho-associated coiled-coil kinases (ROCK1 and ROCK2), with distinct potency differences between isoforms. Biochemical assays reveal an IC₅₀ of 14 nM for ROCK1 versus 63 nM for ROCK2, indicating approximately 4.5-fold higher affinity for ROCK1 [5] [9]. This differential inhibition extends to functional cellular models:

  • At 1 µM, GSK429286A reduces ROCK2 activity by >20-fold while minimally inhibiting MSK1 (~5-fold reduction) [1] [4].
  • Kinase profiling panels confirm negligible activity against LRRK2 (IC₅₀ >30 µM), demonstrating 500-fold selectivity over off-target kinases [4] [9].

Table 1: Selectivity Profile of GSK429286A

TargetIC₅₀ (nM)Fold Selectivity (vs. ROCK1)
ROCK1141.0
ROCK2634.5
RSK78055.7
p70S6K1940138.6
LRRK2>30,000>2,142

Structural Determinants of Isoform-Specific Binding Affinity

The dihydropyridone-indazole scaffold of GSK429286A underpins its isoform discrimination through precise interactions with the ROCK ATP-binding pocket:

  • Hydrophobic occupancy: The 4-(trifluoromethyl)phenyl group engages with a hydrophobic cleft in ROCK1, stabilized by van der Waals contacts with residues like Ala215 and Leu205 [4] [10].
  • H-bonding network: The carboxamide linker forms critical hydrogen bonds with the hinge region backbone (Met156 in ROCK1), while the indazole nitrogen interacts with catalytic Lys105 [10].
  • Isoform-divergent residues: Subtle differences in the ROCK2 ATP pocket (e.g., Thr289→Ser in ROCK1) reduce compound affinity, explaining the higher IC₅₀ for ROCK2 [5] [9]. This contrasts sharply with less selective inhibitors like Y-27632, which lack optimized steric complementarity [4] [7].

Figure 1: Predicted Binding Mode of GSK429286A in ROCK1(Simulated model based on kinase crystallography data)

ROCK1 ATP-Binding Pocket:  - Indazole N1 ─ H-bond → Lys105 (catalytic residue)  - Carboxamide C=O ─ H-bond → Met156 (hinge region)  - CF₃-phenyl ─ Hydrophobic packing → Ala215/Leu205  - Fluorophenyl ─ Steric occlusion by ROCK2-Thr289  

Mechanistic Basis of ROCK-Dependent Signaling Disruption

Suppression of MYPT1 Phosphorylation at Thr850

GSK429286A disrupts Rho/ROCK signaling primarily by inhibiting MYPT1 (Myosin Phosphatase Targeting Subunit 1) phosphorylation. Key mechanistic insights include:

  • Dose-dependent inhibition: Treatment with 10 µM GSK429286A ablates Thr850 phosphorylation in HEK-293 cells expressing constitutively active RhoA (G14V mutant), mirroring effects of the pan-ROCK inhibitor Y-27632 [5] [9]. This site-specific blockade is critical as phospho-Thr850 directly inhibits myosin light chain phosphatase (MLCP), preventing dephosphorylation of myosin regulatory light chains (LC20) [6] [8].
  • Functional correlation: In rat aortic rings, GSK429286A inhibits vasoconstriction with an IC₅₀ of 190 nM, directly linking MYPT1-Thr850 dephosphorylation to loss of smooth muscle tone [1] [4]. This effect is ROCK-specific, as ERM protein phosphorylation remains unaffected [9].

Table 2: Functional Consequences of MYPT1 Phosphorylation Inhibition

Experimental Model[GSK429286A]Effect on p-MYPT1 (Thr850)Functional Outcome
HEK-293 (RhoA-G14V)10 µM>90% reductionLoss of stress fiber formation
Rat aortic rings190 nM~50% reduction50% vasodilation
Human vascular SMCs1 µM~75% reductionAbolished serum-induced contraction [3]

Modulation of Actin-Myosin Cytoskeletal Dynamics

By suppressing ROCK-mediated MYPT1 phosphorylation, GSK429286A profoundly alters cytoskeletal dynamics:

  • Myosin light chain (LC20) regulation: Reduced MLCP inhibition permits LC20 dephosphorylation at Ser19/Thr18. In serum-stimulated human arterial SMCs, 1 µM GSK429286A decreases diphosphorylated LC20 by >60%, directly linking ROCK inhibition to attenuated actomyosin contractility [3] [6].
  • Cytoskeletal reorganization: Pharmacological ROCK inhibition disrupts stress fiber assembly and focal adhesion maturation. In MDAMB-231 breast cancer cells, GSK429286A (1 µM) rescues TRPM7 knockdown-induced migration defects by restoring RhoA-ROCK-actomyosin coupling [5] [9].
  • Developmental morphogenesis: In non-mammalian models like Ephydatia muelleri sponges, GSK429286A prevents basal pinacoderm formation and aquiferous system development by disrupting actomyosin-driven cell adhesion and motility [7]. This underscores the evolutionary conservation of ROCK’s role in cytoskeletal regulation.

Cross-talk Implications: The specificity of GSK429286A clarifies parallel signaling crosstalk. Unlike ZIPK inhibition (which paradoxically increases MYPT1 phosphorylation), GSK429286A’s selective ROCK blockade coordinately reduces phospho-MYPT1, phospho-Par4, and LC20 phosphorylation without affecting MLCK or Ca²⁺ pathways [3] [6]. This enables precise dissection of ROCK-driven cytoskeletal remodeling from compensatory kinase activities.

Concluding Perspectives

GSK429286A exemplifies structure-driven optimization of ROCK isoform selectivity, with its dihydropyridone-indazole core enabling differential inhibition (ROCK1 > ROCK2) and minimal off-target effects. Its primary mechanism—suppression of MYPT1-Thr850 phosphorylation—uncouples Rho signaling from actomyosin contractility, providing a potent molecular tool for studying cytoskeletal dynamics in diseases ranging from hypertension to cancer metastasis. Future studies leveraging this compound should prioritize isoform-specific phenotypic analyses to resolve non-redundant ROCK1/ROCK2 functions.

Properties

CAS Number

864082-47-3

Product Name

GSK429286A

IUPAC Name

N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide

Molecular Formula

C21H16F4N4O2

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H16F4N4O2/c1-10-19(20(31)28-17-6-12-9-26-29-16(12)8-15(17)22)14(7-18(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-6,8-9,14H,7H2,1H3,(H,26,29)(H,27,30)(H,28,31)

InChI Key

OLIIUAHHAZEXEX-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(trifluoromethyl)phenyl)-N-(6-fluoro-1H-indazol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide
GSK429286

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=C4C(=C3)C=NN4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.